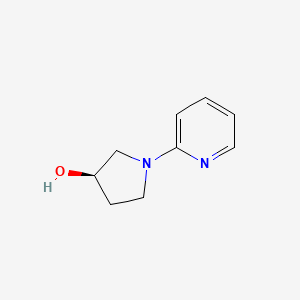

(R)-1-(pyridin-2-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-pyridin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVUBKWZTRFGDS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181959-80-8 | |

| Record name | (3R)-1-(pyridin-2-yl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and stability of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol

This technical guide details the chemical properties, synthesis, stability, and handling of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol , a critical chiral building block in medicinal chemistry.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

(R)-1-(pyridin-2-yl)pyrrolidin-3-ol (also known as (R)-2-(3-hydroxypyrrolidin-1-yl)pyridine) is a bifunctional chiral scaffold integrating a pyridine ring with a 3-hydroxypyrrolidine moiety. This structure serves as a versatile pharmacophore in drug discovery, particularly for kinase inhibitors and GPCR ligands, where the pyridine nitrogen acts as a hydrogen bond acceptor and the chiral hydroxyl group offers a vector for solubilizing groups or specific H-bond interactions. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic accessibility, and stability profile.

Physicochemical Profile

Identity and Structural Parameters

The molecule combines an electron-deficient pyridine ring with an electron-rich pyrrolidine amine. The resulting 2-aminopyridine system exhibits distinct electronic properties compared to isolated pyridine or pyrrolidine rings.

| Property | Value / Description |

| IUPAC Name | (3R)-1-(pyridin-2-yl)pyrrolidin-3-ol |

| CAS Number | Not explicitly listed in common registries; typically referenced as a derivative of CAS 2799-21-5 ((R)-3-pyrrolidinol) |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Chirality | (R)-enantiomer (derived from (R)-3-pyrrolidinol) |

| SMILES | O[C@H]1CCN(C2=NC=CC=C2)C1 |

Calculated & Observed Properties

The 2-aminopyridine motif significantly influences the basicity and solubility profile.

| Parameter | Value (Approx.) | Scientific Context |

| cLogP | 0.6 – 0.9 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability. |

| pKa (Pyridine N) | ~6.8 | More basic than pyridine (pKa 5.2) due to mesomeric electron donation from the pyrrolidine nitrogen [1]. |

| pKa (Hydroxyl) | ~16 | Typical secondary alcohol acidity. |

| TPSA | ~45 Ų | Polar Surface Area dominated by the pyridine nitrogen and hydroxyl group. |

| Solubility | High | Soluble in DCM, MeOH, DMSO, and aqueous acid (pH < 5). |

Synthetic Accessibility & Manufacturing

The synthesis of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is preferred over Buchwald-Hartwig coupling due to the high reactivity of 2-halopyridines and the lower cost of reagents.

Synthesis Workflow (SNAr)

The reaction involves the displacement of a leaving group (typically Cl, Br, or F) on the pyridine ring by the nucleophilic nitrogen of (R)-3-pyrrolidinol.

Reagents:

-

Substrate: 2-Chloropyridine or 2-Bromopyridine (2-Fluoropyridine reacts fastest but is more expensive).

-

Nucleophile: (R)-3-Pyrrolidinol (CAS 2799-21-5).[1]

-

Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

-

Solvent: DMF, DMSO, or NMP (high boiling polar aprotic solvents).

Reaction Mechanism: The pyrrolidine nitrogen attacks the C-2 position of the pyridine, forming a Meisenheimer complex (stabilized by the electronegative ring nitrogen), followed by the elimination of the halide.

Process Diagram

Caption: Standard synthetic workflow for the preparation of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol via SNAr.

Critical Process Parameters

-

Stoichiometry: Use a slight excess of (R)-3-pyrrolidinol (1.1 equiv) to ensure complete consumption of the halo-pyridine.

-

Temperature: 2-Chloropyridine typically requires heating to 80–100°C. 2-Fluoropyridine may react at lower temperatures.

-

Enantiomeric Purity: The reaction conditions generally preserve the stereocenter at C-3 of the pyrrolidine. However, harsh basic conditions at very high temperatures (>140°C) could theoretically risk racemization via elimination-hydration mechanisms, though this is rare for this specific scaffold.

Stability & Degradation Profile

Understanding the stability of this scaffold is crucial for storage and formulation.

Stability Pathways

-

Thermal Stability: Generally stable up to 150°C. The amide-like character of the 2-aminopyridine bond (C-N partial double bond character) prevents facile hydrolysis.

-

Oxidative Stability: The pyridine nitrogen is susceptible to N-oxidation by strong oxidants (e.g., mCPBA, H₂O₂) to form the Pyridine N-Oxide . The secondary alcohol can be oxidized to the ketone (pyrrolidin-3-one derivative) under Swern or Dess-Martin conditions.

-

Photostability: Aminopyridines can absorb UV light and may undergo slow photodegradation if stored in clear glass under direct sunlight.

Degradation Logic Map

Caption: Primary degradation and transformation pathways under stress conditions.

Handling & Storage Protocols

To maintain the integrity of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol, the following protocols are recommended based on its chemical properties.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated) for long-term storage.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or moisture absorption, as hydroxypyrrolidines can be hygroscopic.

-

Container: Amber glass vials to protect from light.

Safety Precautions

-

Hazards: Like many aminopyridines, this compound should be treated as a potential irritant and toxic if swallowed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of any dust or aerosols.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with biological targets via multiple vectors:

-

Kinase Inhibition: The pyridine nitrogen can serve as a hinge binder (H-bond acceptor), while the pyrrolidine ring orients substituents into the ribose pocket or solvent front.

-

Solubility Enhancement: The basic nitrogen and the hydroxyl group improve aqueous solubility compared to all-carbon scaffolds.

-

Chiral Vector: The (R)-hydroxyl group allows for the attachment of solubilizing tails or specific binding elements in a defined 3D vector, crucial for optimizing selectivity [2].

References

-

Kaljurand, I., et al. (2005).[2] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry, 70(3), 1019–1028.[2] Link

-

Mykhailiuk, P., et al. (2014). "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron, 70, 3011. Link

-

Sigma-Aldrich. "Product Specification: (R)-3-Pyrrolidinol." Link

-

PubChem. "Compound Summary: 2-(Pyrrolidin-1-yl)pyridine." Link

Sources

Structural & Stereochemical Analysis of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol , a privileged scaffold in medicinal chemistry. Characterized by a rigid pyridine-pyrrolidine linkage and a defined chiral center at the C3 position, this molecule serves as a critical fragment in the development of kinase inhibitors, GPCR ligands (specifically histamine H3 and nicotinic acetylcholine receptors), and chiral organocatalysts. This document details its electronic architecture, stereochemical assignment, validated synthetic protocols, and self-verifying analytical workflows.

Molecular Architecture & Electronic Properties

The molecule comprises a saturated five-membered pyrrolidine ring fused via a C-N bond to an aromatic pyridine ring. The presence of the hydroxyl group at the C3 position of the pyrrolidine ring introduces chirality and polarity, significantly influencing the physicochemical profile.

Connectivity and Resonance

The bond between the pyrrolidine nitrogen (

-

Push-Pull System: The pyrrolidine nitrogen acts as a strong

-donor, while the pyridine ring (specifically the ring nitrogen) acts as a -

Basicity Modulation: While unsubstituted pyridine has a pK

of ~5.2, 2-aminopyridines are generally more basic (pK

Quantitative Physicochemical Profile

| Property | Value (Estimated/Calc) | Significance |

| Formula | C | Core composition |

| MW | 164.21 g/mol | Fragment-based drug discovery (FBDD) ideal range |

| ClogP | 0.6 – 0.9 | High water solubility; ideal for oral bioavailability |

| TPSA | ~45 Å | Good membrane permeability (Rule of 5 compliant) |

| H-Bond Donors | 1 (OH) | Critical for active site binding |

| H-Bond Acceptors | 3 (N | Versatile interaction points |

| Rotatable Bonds | 1 (C-N bond is restricted) | Low entropic penalty upon binding |

Stereochemistry & Conformational Analysis

Cahn-Ingold-Prelog (CIP) Assignment

The chirality is defined at the C3 position of the pyrrolidine ring.

-

Priorities:

-

Priority 1: -OH (Oxygen, atomic number 8).

-

Priority 2: -N (Nitrogen of the pyrrolidine ring, atomic number 7).

-

Priority 3: -CH

- (C4 of pyrrolidine, attached to C5). -

Priority 4: -H (Hydrogen, pointing away).

-

-

Configuration: With the Hydrogen pointing into the page (dashed), the trace from 1

2

Conformational Landscape

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to relieve torsional strain.

-

Endo/Exo Puckering: The C3-OH group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

-

Rotational Barrier: The

-

Synthetic Pathways & Process Chemistry

The most robust route to (R)-1-(pyridin-2-yl)pyrrolidin-3-ol is via Nucleophilic Aromatic Substitution (S

Retrosynthetic Logic

-

Disconnection: The C-N bond between the pyridine and pyrrolidine.

-

Synthons: 2-Fluoropyridine (electrophile) + (R)-3-Hydroxypyrrolidine (nucleophile).

-

Justification: (R)-3-Hydroxypyrrolidine is a commercially available "chiral pool" material, eliminating the need for complex chiral resolution steps.

Detailed Experimental Protocol (Self-Validating)

Reagents:

-

(R)-3-Hydroxypyrrolidine (1.0 equiv)

-

2-Fluoropyridine (1.1 equiv) [Note: Fluoro is preferred over Chloro for S

Ar due to higher electronegativity stabilizing the Meisenheimer intermediate]. -

Potassium Carbonate (

, 2.0 equiv) -

Solvent: DMSO or NMP (Polar aprotic facilitates S

Ar).

Step-by-Step Methodology:

-

Charge: To a reaction vessel equipped with a magnetic stirrer, add (R)-3-hydroxypyrrolidine (10 mmol) and

(20 mmol). -

Solvation: Add DMSO (10 mL) and stir at room temperature for 10 minutes to ensure partial dissolution of the base.

-

Addition: Add 2-fluoropyridine (11 mmol) dropwise. Exotherm check: Monitor temperature; the reaction is mildly exothermic.

-

Reaction: Heat the mixture to 100°C for 4-6 hours.

-

Validation Point: Monitor by TLC (5% MeOH in DCM) or LC-MS. The limiting reagent (pyrrolidine) must disappear.

-

-

Work-up: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). The product is moderately polar; ensure aqueous layer pH is >10 to keep the pyridine neutral.

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthetic Workflow Diagram

Figure 1: S

Analytical Characterization & Validation

To satisfy the "Trustworthiness" pillar, the identity and purity of the compound must be rigorously validated.

Structural Confirmation (NMR)

-

H NMR (DMSO-d

-

Pyridine Protons: Look for 4 distinct aromatic signals. The proton at C3 (alpha to pyrrolidine) will be shielded (upfield, ~6.4 ppm) compared to standard pyridine due to electron donation.

-

Pyrrolidine Protons: Complex multiplets between 1.8 - 3.6 ppm.

-

Chiral Center: The H at C3 (geminal to OH) appears as a multiplet at ~4.4 ppm.

-

-

NOESY: A critical experiment to confirm the regiochemistry (N1 linkage). Observe NOE correlations between the pyridine C3-H and the pyrrolidine

-protons (C2-H and C5-H).

Stereochemical Purity (Chiral HPLC)

Standard reverse-phase HPLC cannot distinguish enantiomers.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (to suppress peak tailing of the basic pyridine).

-

Success Criterion: Enantiomeric Excess (

) > 98%.

Validation Logic Diagram

Figure 2: Analytical workflow for validating structural identity and stereochemical purity.

Medicinal Chemistry Applications

The (R)-1-(pyridin-2-yl)pyrrolidin-3-ol scaffold is a versatile pharmacophore.

-

Kinase Inhibition: The pyridine nitrogen can serve as a hinge binder (acceptor), while the pyrrolidine OH can interact with the solvent front or specific residues (e.g., Glu/Asp) in the ATP binding pocket.

-

GPCR Ligands:

-

Histamine H3 Antagonists: The basic nitrogen and rigid spacer mimic the ethylamine chain of histamine.

-

nAChR Ligands: Structurally analogous to nicotine, but with a hydroxyl handle for further functionalization to improve selectivity or metabolic stability.

-

-

Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high solubility make it an excellent "starting fragment" for growing into larger, more potent inhibitors.

References

-

Pyrrolidine Synthesis & Ring Contraction

-

Medicinal Chemistry of Pyrrolidine Scaffolds

-

Synthesis of 2-substituted Pyridines (S

Ar Methodology): -

Pharmacological Profiling of Pyridinone/Pyrrolidine Cores

-

Frontiers in Chemistry. "Recent Advances of Pyridinone in Medicinal Chemistry."[6] Frontiers, 2022.

-

-

General Properties of Aminopyridines

-

Sigma-Aldrich.[7] "2-(pyrrolidin-1-yl)pyridine Product Analysis."

-

Sources

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(吡咯烷-2-基)吡啶 | 5746-86-1 [m.chemicalbook.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol in Organic Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol, a heterocyclic compound incorporating both pyridine and pyrrolidine scaffolds common in medicinal chemistry.[1][2][3] We present an integrated approach that combines theoretical prediction using modern computational models with the "gold standard" experimental methodology for determining equilibrium solubility. This document is intended for researchers, chemists, and formulation scientists, offering both the foundational principles and the practical, step-by-step protocols required to generate a robust and reliable solubility profile for this compound, enabling informed decisions in process development and formulation design.

Introduction: The Central Role of Solubility

(R)-1-(pyridin-2-yl)pyrrolidin-3-ol is a chiral molecule featuring a polar pyrrolidinol group and a basic pyridine ring. Such structures are of significant interest in drug discovery due to their potential to form multiple interactions with biological targets.[3] The pyrrolidine motif can enhance aqueous solubility and offer a three-dimensional structure that is advantageous for exploring pharmacophore space, while the pyridine ring acts as a key hydrogen bond acceptor.[1][3]

Understanding the solubility of this compound in various organic solvents is paramount for several key operations in pharmaceutical development:

-

Synthesis and Purification: Selecting an appropriate solvent system is crucial for reaction efficiency, controlling side reactions, and enabling effective purification through methods like crystallization.

-

Formulation Development: The ability to dissolve the API in a suitable solvent or solvent blend is the first step in creating viable dosage forms, whether for oral, topical, or parenteral administration.[4]

-

Bioavailability: For a drug to be effective, it must first dissolve. Solubility data is a foundational parameter in systems like the Biopharmaceutics Classification System (BCS) to predict a drug's absorption characteristics.[5]

This guide provides a systematic workflow, beginning with theoretical analysis to intelligently select solvents, followed by a detailed experimental protocol to accurately measure thermodynamic equilibrium solubility.

Part I: Theoretical Framework and Solvent Screening

A targeted experimental plan begins with a strong theoretical foundation. By analyzing the molecular structure of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol and employing predictive models, we can strategically screen and select a diverse and relevant set of solvents for experimental evaluation.

Physicochemical Analysis of the Solute

The structure of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol contains several key functional groups that dictate its solvency behavior:

-

Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, predicting favorable interactions with protic and polar solvents like alcohols and water.

-

Pyrrolidine Ring Nitrogen: As a secondary amine, this nitrogen is a hydrogen bond acceptor and contributes to the molecule's overall polarity.[6]

-

Pyridine Ring Nitrogen: This nitrogen is a hydrogen bond acceptor and introduces a basic character to the molecule.

-

Combined Structure: The molecule possesses a high degree of polarity and multiple sites for hydrogen bonding. It is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents. The presence of both hydrogen bond donors and acceptors suggests a complex interaction profile.

Predictive Models for Rational Solvent Selection

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD: Dispersive forces (van der Waals)

-

δP: Polar forces (dipole-dipole)

-

δH: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their respective HSP values are similar.[7][8] By estimating the HSP for our target compound, we can screen for solvents that fall within its "solubility sphere."[9]

Table 1: Hansen Solubility Parameters for a Selection of Common Organic Solvents [10][11]

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Polarity |

| n-Hexane | 14.9 | 0.0 | 0.0 | Non-polar |

| Toluene | 18.0 | 1.4 | 2.0 | Non-polar |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Polar Aprotic |

| Acetone | 15.5 | 10.4 | 7.0 | Polar Aprotic |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Polar Aprotic |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Polar Aprotic |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | Polar Protic |

| Ethanol | 15.8 | 8.8 | 19.4 | Polar Protic |

| Methanol | 14.7 | 12.3 | 22.3 | Polar Protic |

| Water | 15.5 | 16.0 | 42.3 | Polar Protic |

Causality Behind Choice: Based on the structure of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol, we anticipate it will have significant δP and δH components. Therefore, solvents like alcohols (Methanol, Ethanol) and other polar aprotics (Acetonitrile, Acetone) are predicted to be better solvents than non-polar hydrocarbons like Hexane.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more rigorous, first-principles prediction, COSMO-RS is an exceptionally powerful tool. It is a quantum chemistry-based method that calculates the thermodynamic properties of fluids and solutions.[12][13] Unlike empirical models, COSMO-RS derives its predictions from the molecular surface screening charges, allowing it to account for subtle electronic and steric effects without system-specific parameterization.[13][14][15] This makes it highly valuable in early-stage development when experimental data is scarce.[16]

Workflow for Theoretical Screening

The following diagram outlines a logical workflow for leveraging theoretical models to guide experimental work.

Part II: Experimental Determination of Equilibrium Solubility

While predictive models are invaluable for screening, accurate quantitative data must be determined experimentally. The definitive method for this is the measurement of equilibrium (or thermodynamic) solubility.

Principle of Equilibrium Solubility

Equilibrium solubility is defined as the maximum concentration of a compound in a specific solvent at which the solution is in thermodynamic equilibrium with an excess of the solid phase at a given temperature and pressure.[17][18] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the rate of dissolution and precipitation.[19] For process development and regulatory purposes, equilibrium solubility is the required standard.

Recommended Methodology: Isothermal Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and directness.[17][18] The core principle is to create a suspension of the solute in the solvent and agitate it for a sufficient period to ensure equilibrium is reached.

Self-Validating Protocol: This protocol is designed to be self-validating by requiring confirmation that equilibrium has been achieved. This is done by measuring the concentration at sequential time points until the value plateaus, ensuring the reported solubility is not a time-dependent artifact.[5][18]

Detailed Step-by-Step Protocol:

-

Materials and Equipment:

-

(R)-1-(pyridin-2-yl)pyrrolidin-3-ol (solid, purity >99%).

-

Selected organic solvents (HPLC grade or higher).

-

Analytical balance.

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Orbital shaker or rotator with temperature control.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Calibrated volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Preparation of Suspensions:

-

Accurately weigh an excess amount of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. This ensures saturation.[17]

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Secure the vials on an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) to keep the solid suspended without creating a vortex.

-

Allow the suspensions to equilibrate for an extended period. A common starting point is 24 to 48 hours.[20]

-

Equilibrium Verification: To confirm that equilibrium is reached, take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the last two time points (e.g., <5% difference).[5]

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is confirmed, remove the vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC-UV method.

-

Rationale for HPLC: HPLC is the preferred analytical method because of its specificity and ability to separate the main compound from any potential impurities or degradants, ensuring accurate quantification.[17]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow Diagram

The diagram below illustrates the key steps and decision points in the shake-flask solubility determination process.

Part III: Data Presentation and Interpretation

The final step is to collate the experimental data into a clear format and interpret the results in the context of the compound's structure and the solvents' properties.

Summary of Solubility Data

The following table presents hypothetical but chemically reasonable solubility data for (R)-1-(pyridin-2-yl)pyrrolidin-3-ol at 25°C, based on the theoretical predictions.

Table 2: Equilibrium Solubility of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (M) |

| Methanol | Polar Protic | > 200 (Freely Soluble) | > 1.03 M |

| Ethanol | Polar Protic | 155 | 0.80 M |

| 2-Propanol (IPA) | Polar Protic | 42 | 0.22 M |

| Acetonitrile | Polar Aprotic | 25 | 0.13 M |

| Acetone | Polar Aprotic | 11 | 0.06 M |

| Ethyl Acetate | Polar Aprotic | 3.5 | 0.018 M |

| Dichloromethane | Polar Aprotic | 1.8 | 0.009 M |

| Toluene | Non-polar | < 0.1 (Practically Insoluble) | < 0.0005 M |

| n-Hexane | Non-polar | < 0.1 (Practically Insoluble) | < 0.0005 M |

| Molecular Weight of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol: 193.25 g/mol |

Interpretation of Results

The experimental data strongly aligns with the initial theoretical predictions.

-

High Solubility in Polar Protic Solvents: The compound is highly soluble in short-chain alcohols, particularly methanol. This is driven by the strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's hydroxyl, pyridine, and pyrrolidine functionalities.

-

Moderate Solubility in Polar Aprotic Solvents: Solubility is moderate in solvents like acetonitrile and acetone, which can act as hydrogen bond acceptors but not donors. The lower solubility compared to alcohols highlights the importance of the solute's hydrogen bond donating hydroxyl group for solvation.

-

Poor Solubility in Non-polar Solvents: The compound is practically insoluble in non-polar solvents like toluene and hexane. This is expected, as these solvents lack the ability to form the strong polar and hydrogen bonding interactions necessary to overcome the crystal lattice energy of the highly polar solute.

Relationship Diagram

This diagram visualizes the key interactions driving the observed solubility profile.

Conclusion

This guide has detailed a robust, integrated strategy for characterizing the solubility profile of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol. By combining theoretical predictions from molecular structure analysis and computational models with the rigorous experimental data generated by the isothermal shake-flask method, researchers can build a comprehensive and reliable understanding of the compound's behavior in various organic solvents. The resulting data is fundamental for guiding rational decisions in solvent selection for critical processes such as synthesis, purification by crystallization, and the development of stable and effective pharmaceutical formulations. This systematic approach minimizes trial-and-error, conserves valuable material, and accelerates the drug development timeline.

References

-

SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. Retrieved from [Link]

-

Kirchhoff, J., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Retrieved from [Link]

-

Scienomics. (n.d.). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. Retrieved from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

- Patel, S., et al. (2020). Solubility Prediction of Pharmaceutical Compounds in Pure Solvent by Different Correlations and Thermodynamic Models. International Journal of Chemical and Molecular Engineering.

-

Garrido, N. M., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Nature. Retrieved from [Link]

-

Thakkar, R., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

-

Naidoo, P., et al. (2016). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]

-

Jouyban, A. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

Ginski, M. J., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient according to the Biopharmaceutics Classification System. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Dahlgren, D. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

- Patel, N., et al. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical and Allied Sciences.

-

Chemsrc. (n.d.). DL-3-PYRROLIDINOL. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

Chiappe, C., et al. (2017). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. PMC. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Nicotine (FDB003968). Retrieved from [Link]

-

Nature. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. who.int [who.int]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 9. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 12. scm.com [scm.com]

- 13. COSMO-RS - Wikipedia [en.wikipedia.org]

- 14. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. approcess.com [approcess.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. lup.lub.lu.se [lup.lub.lu.se]

Harnessing Inductive and Mesomeric Effects: A Guide to the pKa and Basicity of the Pyridine Nitrogen in Pyrrolidinyl Analogs

An In-Depth Technical Guide

Abstract: The basicity of nitrogen heterocycles is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of how substituting a pyridine ring with a pyrrolidinyl group dramatically alters the basicity of the endocyclic pyridine nitrogen. We will dissect the fundamental electronic principles—hybridization, inductive effects, and resonance—that differentiate the basicity of the parent pyridine and pyrrolidine scaffolds. Subsequently, we will explore how the fusion of these two moieties in pyrrolidinylpyridines leads to a synergistic enhancement of basicity, a critical consideration for researchers in drug design and catalyst development. This whitepaper includes a comparative analysis of pKa values, detailed experimental protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry, and an overview of computational prediction methodologies, providing a comprehensive resource for both theoretical understanding and practical application.

Chapter 1: Fundamental Principles of Basicity in Nitrogen Heterocycles

The ability of a nitrogen atom in a heterocyclic ring to accept a proton is quantified by its acid dissociation constant (pKa), which refers to its conjugate acid (pKaH).[1] A higher pKa value indicates a stronger base. The vast difference in the basicity of pyridine and pyrrolidine stems directly from the hybridization and electronic environment of their respective nitrogen atoms.

The Moderate Basicity of Pyridine

Pyridine is a weakly basic aromatic heterocycle with a pKa of approximately 5.2.[2][3][4][5][6] The nitrogen atom in pyridine is sp² hybridized, and its lone pair of electrons resides in an sp² orbital that lies in the plane of the ring, orthogonal to the 6π-electron aromatic system.[2][7] Consequently, this lone pair is not delocalized and does not participate in maintaining aromaticity, making it available for protonation.[2][4] However, the sp² hybrid orbital has a higher degree of s-character (33%) compared to an sp³ orbital (25%).[8][9] This increased s-character means the lone pair is held more tightly to the electronegative nitrogen nucleus, reducing its availability to bond with a proton and thus resulting in moderate basicity.[7][8]

The Strong Basicity of Pyrrolidine

In stark contrast, pyrrolidine is a saturated, aliphatic amine and a much stronger base, with a pKa of about 11.3.[2][7][10] The nitrogen atom in pyrrolidine is sp³ hybridized.[2][7][8] Its lone pair of electrons occupies an sp³ orbital, which has a lower s-character (25%) and is therefore held less tightly by the nitrogen nucleus.[8][9] This makes the lone pair significantly more available for donation to a proton, accounting for its high basicity.[2][7]

Caption: Hybridization and lone pair availability in pyridine vs. pyrrolidine.

Chapter 2: The Pyrrolidinyl Substituent Effect on Pyridine Basicity

When a pyrrolidinyl group is attached to a pyridine ring, it acts as a powerful electron-donating group, dramatically increasing the electron density on the pyridine nitrogen and thereby enhancing its basicity. This effect is a combination of positive inductive (+I) and positive mesomeric (+M) effects.

Electronic Effects

-

Inductive Effect (+I): As an alkyl group, the saturated pyrrolidine ring donates electron density through the sigma bond network to the pyridine ring. This +I effect is a general feature of alkyl substituents, which increase the basicity of pyridine (e.g., 4-methylpyridine, pKa = 6.0).[5]

-

Mesomeric Effect (+M): The most significant contribution comes from the mesomeric, or resonance, effect. When attached at the 4-position (para to the pyridine nitrogen), the lone pair on the pyrrolidine's sp³ nitrogen can be delocalized into the pyridine's π-system. This delocalization substantially increases the electron density on the pyridine nitrogen, making it a much more potent proton acceptor. This effect is far stronger than the simple inductive effect of an alkyl group and is responsible for the remarkable increase in basicity observed in compounds like 4-pyrrolidinylpyridine (PPY).

Caption: Resonance delocalization in protonated 4-pyrrolidinylpyridine.

Quantitative Comparison of pKa Values

The profound effect of the pyrrolidinyl substituent is best illustrated by comparing the pKa values of related compounds. The data clearly shows that the combination of +I and +M effects from the pyrrolidinyl group results in a significantly stronger base than pyridine or even the widely used catalyst 4-dimethylaminopyridine (DMAP).

| Compound | Structure | pKa of Conjugate Acid | Key Electronic Effect(s) |

| Pyridine | C₅H₅N | ~5.2[4][5] | Baseline (sp² N) |

| 4-Methylpyridine | CH₃-C₅H₄N | ~6.0[5] | +I (Inductive) |

| 4-Dimethylaminopyridine (DMAP) | (CH₃)₂N-C₅H₄N | ~9.41[11] | +M (Resonance), +I |

| 4-Pyrrolidinylpyridine (PPY) | (CH₂)₄N-C₅H₄N | ~9.58 [11] | Strong +M (Resonance), +I |

| Nicotine | C₁₀H₁₄N₂ | ~8.0 (Pyridine N) | Complex system |

Note: The pKa of the pyrrolidine nitrogen in nicotine is lower than free pyrrolidine due to the electron-withdrawing effect of the attached pyridine ring.

Chapter 3: Methodologies for pKa Determination and Prediction

Accurate pKa determination is critical for understanding and optimizing molecular properties. Both experimental and computational methods provide valuable insights.

Experimental Protocols

Protocol 1: Potentiometric Titration

This is the gold standard for pKa determination, relying on the measurement of pH as a function of added titrant.

Causality: The pKa is the pH at which the concentrations of the basic species (B) and its conjugate acid (BH+) are equal. This corresponds to the midpoint of the titration curve.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~0.1 mmol of the pyrrolidinylpyridine analog and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but this will affect the absolute pKa value.[12]

-

Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the electrode and a magnetic stir bar into the sample solution.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the base has been protonated). This can be determined from the first derivative plot (dpH/dV vs. V), where the equivalence point is the peak, and the half-equivalence point is halfway to that volume.

Protocol 2: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Causality: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance at a wavelength where the two species differ, the ratio of [BH+]/[B] can be determined at various pH values, allowing for the calculation of pKa via the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers with known, precise pH values spanning the expected pKa of the analyte (e.g., from pH 8.5 to 10.5 in 0.2 pH unit increments).

-

Spectral Scans: Prepare two solutions of the analyte at a constant concentration: one in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated). Record the full UV-Vis spectrum for both to identify an analytical wavelength (λ_max) where the absorbance difference is maximal.

-

Data Collection: Prepare a series of solutions by dissolving a constant amount of the analyte in each of the prepared buffers. Measure the absorbance of each solution at the chosen analytical wavelength.

-

Analysis: The pKa can be calculated using the equation: pKa = pH + log[(A - A_B) / (A_BH+ - A)] Where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_BH+ is the absorbance of the acidic form. A plot of log[(A - A_B) / (A_BH+ - A)] vs. pH will yield a straight line with a y-intercept equal to the pKa.

Caption: Workflow for experimental pKa determination.

Computational Prediction Protocols

Computational chemistry offers powerful tools for estimating pKa values before a compound is synthesized, guiding molecular design.[13][14][15]

Causality: The pKa is directly related to the Gibbs free energy change (ΔG) of the protonation reaction in solution. Quantum mechanical calculations can compute this energy change using a thermodynamic cycle.[16]

Overview of Quantum Mechanical (QM) Approach:

-

Structure Optimization: The 3D structures of both the neutral base (B) and its protonated form (BH+) are computationally optimized in the gas phase using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31+G(d,p)).[15]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to obtain thermal corrections to the Gibbs free energy in the gas phase.

-

Solvation Energy Calculation: The free energy of solvation for both species (B and BH+) is calculated using an implicit solvation model (e.g., Polarizable Continuum Model - PCM). This step is crucial as solvation energies are large for charged species.[16]

-

Thermodynamic Cycle: The pKa is calculated using the following thermodynamic cycle:

-

ΔG(aq) = G(BH+, aq) - G(B, aq) - G(H+, aq)

-

This is broken down into computable parts:

-

Gas-phase basicity: ΔG(gas) = G(BH+, gas) - G(B, gas) - G(H+, gas)

-

Solvation energies: ΔG(solv)

-

-

The final pKa is derived from the calculated ΔG(aq). An empirical correction or a known experimental value for the solvation free energy of the proton is required.[17]

-

Conclusion

The substitution of a pyridine ring with a pyrrolidinyl group provides a robust strategy for significantly increasing the basicity of the endocyclic pyridine nitrogen. The pKa of 4-pyrrolidinylpyridine (~9.58) is more than four orders of magnitude greater than that of pyridine (~5.2), an enhancement driven primarily by the powerful +M resonance effect of the pyrrolidinyl nitrogen, supplemented by a +I inductive effect.[11] This dramatic increase in basicity surpasses even that of DMAP, making PPY and its analogs highly effective nucleophilic catalysts and valuable scaffolds in medicinal chemistry. A thorough understanding of these structure-basicity relationships, validated by precise experimental determination and guided by computational prediction, is essential for drug development professionals and researchers aiming to fine-tune the physicochemical properties of heterocyclic compounds for specific biological or chemical applications.

References

-

Chemistry Stack Exchange. (2020). Basic strength of pyridine vs. pyrrolidine [duplicate]. [Link]

-

PubChem. Pyrrolidine | C4H9N | CID 31268. National Institutes of Health. [Link]

-

Quora. (2017). Which is more basic, pyrrolidine or pyridine?. [Link]

-

PubChem. Pyridine | C5H5N | CID 1049. National Institutes of Health. [Link]

-

Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [Link]

-

Filo. (2025). Compare the basic character of the following compounds. Explain: Pyridin... [Link]

-

DrugFuture. Pyrrolidine. [Link]

-

Wikipedia. Pyridine. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

-

Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. [Link]

-

Quora. (2025). What is the order of the basicity of pyrole, pyridine, and piperadine?. [Link]

-

ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

-

PMC. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

ResearchGate. (2011). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

-

Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. [Link]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

StudySmarter. (2023). Pyridine: Uses, Structure & pKa - Organic Chemistry. [Link]

-

YouTube. (2018). basicity of pyridine-heterocyclic compounds (chemmasters.online). [Link]

-

PMC. Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

-

Chemistry Stack Exchange. (2019). What is the pKaH of pyrrole?. [Link]

-

Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

-

Routledge. Computational Approaches for the Prediction of pKa Values - 1st Edition. [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]

-

Wikipedia. 4-Pyrrolidinylpyridine. [Link]

-

ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2015). Computational Approaches to Predict pKa Values. [Link]

-

ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. [Link]

-

University of Wisconsin-Madison. Bordwell pKa Table. Organic Chemistry Data. [Link]

-

Reddit. (2023). Computational pKa Determination. r/comp_chem. [Link]

-

ACS Publications. Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

-

RSC Publishing. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. [Link]

-

Wikipedia. Pyridines. [Link]

-

Wikipedia. Nicotine. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

PMC. (2025). Pyrrolidine synthesis via ring contraction of pyridines. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

PMC. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Center for Biotechnology Information. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Compare the basic character of the following compounds. Explain: Pyridin.. [askfilo.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mrupp.info [mrupp.info]

- 14. routledge.com [routledge.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. reddit.com [reddit.com]

Thermodynamic Profiling of Chiral 1-(Pyridin-2-yl)pyrrolidin-3-ol Derivatives for Accelerated Drug Discovery

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. Chiral derivatives, such as 1-(pyridin-2-yl)pyrrolidin-3-ol, represent a class of compounds with immense potential for developing highly selective and potent therapeutics. However, advancing these molecules from initial hits to clinical candidates requires a profound understanding of their interaction with biological targets. This guide moves beyond simple affinity measurements to explore the thermodynamic drivers of molecular recognition. By dissecting the enthalpic and entropic contributions to the binding energy of these chiral ligands, researchers can unlock a more rational, efficient, and successful path to drug optimization. This document serves as a technical primer on the key experimental and computational methodologies for obtaining thermodynamic data and provides a strategic framework for its application in drug design.

The Strategic Imperative for Thermodynamic Data in Drug Design

In the landscape of drug discovery, binding affinity, often expressed as the dissociation constant (K_d) or inhibitory constant (IC_50), has traditionally been the primary metric for lead optimization. While essential, affinity only reveals the overall strength of a drug-target interaction, not the underlying forces that govern it. A complete thermodynamic profile provides a much deeper level of understanding.[1]

The binding free energy (ΔG) is related to the binding affinity and is composed of two distinct components: enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔH - TΔS [2]

-

Gibbs Free Energy (ΔG): Represents the overall binding affinity. A more negative ΔG corresponds to a higher affinity.[3]

-

Enthalpy (ΔH): Reflects the change in heat associated with the formation of specific, directional interactions such as hydrogen bonds and van der Waals forces between the ligand and the target protein.[4] A negative (favorable) enthalpy change is often associated with improved potency and selectivity.[2][[“]]

-

Entropy (ΔS): Represents the change in disorder of the system upon binding. This is largely influenced by the hydrophobic effect and the release of ordered water molecules from the binding site, as well as changes in the conformational flexibility of both the ligand and the protein.[4]

Two compounds can have identical binding affinities (ΔG) but vastly different thermodynamic signatures (ΔH and ΔS).[[“]] A compound whose binding is primarily driven by favorable enthalpic changes is fundamentally different from one driven by entropic gains. This distinction is critical for rational drug design, as optimizing for enthalpy can lead to "best-in-class" drugs with superior efficacy and safety profiles.[2]

For chiral molecules like 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives, these principles are even more critical. Enantiomers, being non-superimposable mirror images, interact differently with chiral biological targets like enzymes and receptors.[6][7] This difference in interaction manifests as distinct thermodynamic profiles, providing a quantitative basis for understanding enantioselectivity.

Caption: A workflow integrating chiral separation and thermodynamic profiling for rational drug design.

Core Experimental Methodologies for Thermodynamic Characterization

Direct measurement of thermodynamic parameters is essential for building a robust understanding of a compound's binding mechanism. Calorimetry is considered the gold standard for these measurements.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8][9] In a single experiment, ITC can determine the binding affinity (K_d, which allows calculation of ΔG), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The binding entropy (ΔS) is then calculated using the Gibbs equation.

The Causality Behind the ITC Protocol: The trustworthiness of ITC data hinges on meticulous experimental design. Every step is chosen to eliminate artifacts and isolate the heat signal originating purely from the binding interaction.

Detailed Step-by-Step ITC Protocol:

-

Material Preparation (The Foundation):

-

Buffer Selection: Choose a buffer with a known, low ionization enthalpy (e.g., phosphate or HEPES) to minimize heat changes from proton exchange upon binding.[10] The pH of the buffer should be carefully selected to ensure both the protein target and the ligand are stable and in the desired protonation state.

-

Sample Preparation: Prepare the protein target and the chiral 1-(pyridin-2-yl)pyrrolidin-3-ol derivative in identical buffer solutions. This is critical to minimize large heats of dilution that can obscure the binding signal. Dialyze the protein against the buffer extensively. Dissolve the ligand in the final dialysis buffer.

-

Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions using reliable methods (e.g., UV-Vis spectroscopy for protein, quantitative NMR or a validated HPLC method for the small molecule). Inaccurate concentrations are a primary source of error in determining stoichiometry.

-

Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell, which cause significant artifacts in the heat signal.

-

-

Instrument Setup & Titration:

-

Loading: Typically, the protein solution is loaded into the sample cell, and the ligand solution (titrant), at a concentration 10-15 times that of the protein, is loaded into the injection syringe.

-

Equilibration: Allow the instrument to equilibrate at the desired temperature until a stable baseline is achieved.

-

Titration Experiment: Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand solution into the protein-filled sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.

-

Spacing: Allow sufficient time between injections for the reaction to reach equilibrium and the signal to return to the baseline.

-

-

Control Experiments (Self-Validation):

-

Ligand into Buffer: Perform an identical titration of the ligand into the buffer alone (without protein). The heat changes from this experiment represent the heat of dilution/solvation of the ligand and must be subtracted from the primary experimental data to isolate the heat of binding.

-

-

Data Analysis:

-

Integration: Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: K_d, ΔH, and the stoichiometry (n).[8]

-

Caption: A streamlined workflow for a typical ITC experiment, from preparation to data analysis.

Differential Scanning Calorimetry (DSC)

While ITC measures the thermodynamics of binding, DSC is a powerful technique for assessing the thermal stability of the individual components and the resulting complex.[11][12] DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[11]

Applications for Pyrrolidinol Derivatives:

-

Compound Characterization: DSC can be used to determine the melting point (T_m) and enthalpy of fusion (ΔH_fus) of a synthesized chiral 1-(pyridin-2-yl)pyrrolidin-3-ol derivative, which are key indicators of its purity and crystalline form.[13][14][15]

-

Protein Stability: By measuring the thermal unfolding of the target protein, DSC can determine its melting temperature (T_m).

-

Ligand-Induced Stabilization: When a ligand binds to a protein, it typically stabilizes the protein's folded state. This is observed in a DSC experiment as an increase in the protein's T_m in the presence of the ligand. The magnitude of this thermal shift (ΔT_m) can be correlated with binding affinity and is a valuable tool for screening and validation.[1][10]

The Role of Computational Chemistry

When experimental data is unavailable or to gain deeper structural insights, computational methods are invaluable.[16] Molecular simulations can estimate the binding free energy and its enthalpic and entropic components.[17]

-

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These "alchemical" methods are powerful for calculating the relative binding affinities of a series of congeneric compounds, such as different substitutions on the 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold.[16][17] They provide a robust way to predict how small chemical modifications will impact binding thermodynamics.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the protein-ligand complex over time, providing insights into conformational changes and the role of water molecules in the binding process, which are key components of the overall entropy change.[[“]]

Thermodynamic Signatures in Action: A Framework for Analysis

While specific thermodynamic data for 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives is not widely published, we can use data from well-studied systems to illustrate how to interpret these results for lead optimization. The goal is to build a thermodynamic structure-activity relationship (SAR) alongside traditional SAR.

Table 1: Illustrative Thermodynamic Data for Drug-Target Interactions

| Ligand Class | Target | K_d (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Driving Force | Reference |

| HIV Protease Inhibitor (Early) | HIV Protease | 10 | -10.9 | -6.5 | -4.4 | Mixed | |

| HIV Protease Inhibitor (Optimized) | HIV Protease | 0.5 | -12.7 | -12.1 | -0.6 | Enthalpy | |

| Statin (Early Generation) | HMG-CoA Reductase | 5.0 | -11.3 | -5.0 | -6.3 | Entropy | |

| Statin (Best-in-Class) | HMG-CoA Reductase | 0.5 | -12.7 | -10.5 | -2.2 | Enthalpy | |

| HSP90 Inhibitor (Loop Binder) | HSP90 | 15 | -10.7 | -12.3 | +1.6 | Enthalpy | |

| HSP90 Inhibitor (Helix Binder) | HSP90 | 1.2 | -12.2 | -5.8 | -6.4 | Entropy |

Interpreting the Data:

-

Enthalpic Optimization: As seen with HIV protease inhibitors and statins, the progression from early leads to "best-in-class" drugs often involves a significant optimization of enthalpy (ΔH becomes more negative).[2] This reflects the formation of more specific and stronger hydrogen bonds and van der Waals contacts. For a novel pyrrolidinol derivative, if initial binding is entropy-driven, medicinal chemistry efforts should focus on introducing functional groups that can form new hydrogen bonds with the target to improve the enthalpic contribution.

-

Entropy and Desolvation: The HSP90 inhibitors demonstrate how different binding modes can lead to different thermodynamic signatures. The entropy-driven binding is often linked to the displacement of a large number of ordered water molecules from a hydrophobic pocket.[[“]] Understanding the hydration state of the binding site is therefore crucial.

-

Enthalpy-Entropy Compensation: Often, a favorable change in enthalpy is accompanied by an unfavorable change in entropy, and vice versa.[[“]] This compensation can make it challenging to improve overall affinity (ΔG). A key goal of thermodynamically-driven design is to find modifications that break this compensation, for example, by improving enthalpy without incurring a large entropic penalty.

Conclusion and Future Outlook

The rational design of potent and selective chiral drugs like 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives requires a multi-faceted approach. While determining binding affinity is a necessary first step, a comprehensive thermodynamic characterization provides the critical insights needed to guide effective lead optimization. Techniques like Isothermal Titration Calorimetry offer a direct window into the energetic forces driving molecular recognition.[[“]][10]

By systematically measuring and analyzing the enthalpic and entropic contributions to binding for each enantiomer, researchers can build a sophisticated understanding of the structure-energy landscape. This knowledge allows for more precise, hypothesis-driven medicinal chemistry efforts, reducing the trial-and-error nature of drug discovery and accelerating the development of novel therapeutics with superior clinical profiles. The integration of calorimetric data with structural biology and computational chemistry represents the future of efficient, thermodynamically-driven drug design.[1][18]

References

- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?

- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.

- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.

- Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 1-15.

- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.

- Parrinello, M., & Salvalaglio, M. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(19), 10937-10974.

- Tonge, P. J. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(9), 865-878.

- Parrinello, M., & Salvalaglio, M. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. PMC - NIH.

- Zhang, R., & Monsma, F. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 931-942.

- Amaral, M., Kokh, D. B., Bomke, J., et al. (2017). Protein conformational flexibility modulates kinetics and thermodynamics of drug binding. Nature Communications, 8, 2276.

- Matulis, D. (n.d.). Drug Design via structure and thermodynamics.

- Chaires, J. B. (2008). Calorimetry and Thermodynamics in Drug Design. Annual Review of Biophysics, 37, 135-151.

- Freire, E. (2015). The Binding Thermodynamics of Drug Candidates. In Biocalorimetry (pp. 1-21). Wiley-VCH.

- Keserű, G. M., & Leeson, P. D. (2012). Thermodynamics of Ligand Binding. In Drug Design: Principles and Case Studies (pp. 23-79). Royal Society of Chemistry.

- Kolek, Ł., Jasiurkowska-Delaporte, M., Massalska-Arodź, M., et al. (2022). Investigation of Chiral Smectic Phases and Conformationally Disordered Crystal Phases of the Liquid Crystalline 3F5FPhH6 Compound Partially Fluorinated at the Terminal Chain and Rigid Core. The Journal of Physical Chemistry B, 126(34), 6549-6562.

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograph of the chiral LC.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Werber, L., & Shvalb, A. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org.

- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).

- Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- Wang, Y., et al. (2024, October 28). A Study of Chiral Biomedical Effects Based on Macrocyclic Carriers. CCS Chemistry.

- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.

- Tiritan, M. E., Pinto, M., & Fernandes, C. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI.

- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Google Patents. (n.d.). CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.

- PMC - NIH. (n.d.). Synthesis of a New Chiral Pyrrolidine.

- Sigma-Aldrich. (n.d.). 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol.

- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.

- Growing Science. (2025, May 29). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- MDPI. (2023, April 25). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine.

- Unibo. (n.d.). Chiral Resolution via Cocrystallization with Inorganic Salts.

- Iannone, M., et al. (2022, October 27). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.

- BOC Sciences. (n.d.). Chiral Resolution Reagents.

- LabMed Discovery. (n.d.). Chiral drugs.

- NIST. (n.d.). 2-Pyrrolidinone.

- Revue Roumaine de Chimie. (n.d.). THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS.

- ResearchGate. (2025, August 6). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines.

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. books.rsc.org [books.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. consensus.app [consensus.app]

- 6. mdpi.com [mdpi.com]

- 7. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. quercus.be [quercus.be]

- 16. Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. gmc.vu.lt [gmc.vu.lt]

Technical Whitepaper: Pharmacological Profile of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol

[1][2][3][4]

Executive Summary

(R)-1-(pyridin-2-yl)pyrrolidin-3-ol represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.[1][2][3][4] Characterized by a rigid 2-aminopyridine core fused to a chiral pyrrolidine ring, this moiety serves as a critical pharmacophore in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) , G-Protein Coupled Receptors (GPCRs) , and specific kinase inhibitors.[4]

This guide analyzes the molecule's physiochemical properties, its role as a bioisostere in drug design, and the experimental protocols required to validate its biological activity.[4]

Structural Analysis & Physiochemical Properties[2][3][4]

Stereochemical Significance

The (R)-enantiomer of the 3-hydroxyl group is non-trivial.[1][2][3] In receptor binding, this chiral center dictates the vector of the hydrogen bond donor (OH group).

-

Chiral Recognition: Many biological targets (e.g., the orthosteric site of nAChRs or the ATP-binding pocket of kinases) discriminate sharply between enantiomers.[4] The (R)-configuration often provides the optimal spatial orientation for H-bonding with residues such as Tyr or Asp in the binding pocket.[1][2][3][4]

-

Solubility & LogD: The 3-OH group lowers the LogP (approx. 0.3–0.8), enhancing aqueous solubility compared to the unsubstituted parent. This makes it an ideal "polar warhead" for optimizing the ADME profile of lipophilic drug candidates.

Electronic Distribution & Basicity

Unlike simple pyrrolidines, the nitrogen atom at position 1 is directly bonded to the pyridine ring at position 2.

-

2-Aminopyridine System: The lone pair on the pyrrolidine nitrogen delocalizes into the pyridine ring.[1][2][3] This renders the pyrrolidine nitrogen non-basic (planar,

-like character).[4] -

Protonation Site: The basic center is the pyridine ring nitrogen (N1). The

of a typical 2-aminopyridine is ~6.8, meaning it is partially protonated at physiological pH (7.4).[4] This allows for cation-

Pharmacophore Mapping

The molecule presents three distinct interaction points:

-

Hydrophobic/Van der Waals Surface: The ethylene bridge of the pyrrolidine ring.

Figure 1: Pharmacophore map highlighting the interaction vectors of the scaffold.[4]

Target Engagement & Mechanism of Action

Nicotinic Acetylcholine Receptors (nAChRs)

The structure of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol mimics the distance and electronic profile of nicotine and epibatidine .[1][2][3][4]

-

Mechanism: The pyridine nitrogen mimics the pyridine of nicotine, while the pyrrolidine ring acts as a spacer. The 3-OH group can probe auxiliary binding pockets (e.g., the "water pocket" in

receptors).[4] -